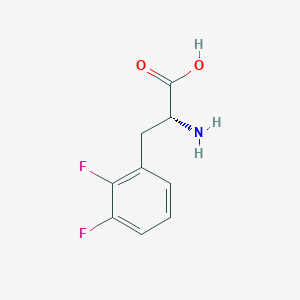

2,3-Difluoro-D-Phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2,3-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUXKFDPNKLPHX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428102 | |

| Record name | 2,3-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266360-59-2 | |

| Record name | 2,3-Difluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266360-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating Fluorine's Influence: A Technical Guide to 2,3-Difluoro-D-Phenylalanine

An In-depth Physicochemical and Application-Focused Whitepaper for Researchers and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination

In the landscape of modern medicinal chemistry and peptide design, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for enhancing pharmacological properties. The substitution of hydrogen with fluorine, a bioisostere of similar size yet vastly different electronic character, can profoundly influence a molecule's metabolic stability, conformational preference, pKa, and binding affinity. 2,3-Difluoro-D-phenylalanine, a non-proteinogenic amino acid, stands as a prime example of this principle. Its unique substitution pattern on the aromatic ring offers a nuanced tool for researchers to probe and modulate biological systems. This guide provides a detailed exploration of the core physicochemical properties of this compound, outlines robust experimental protocols for its synthesis and characterization, and discusses its applications in advanced scientific research.

Core Physicochemical Properties

The introduction of two fluorine atoms onto the D-phenylalanine scaffold significantly alters its electronic and lipophilic properties. The strong electron-withdrawing nature of fluorine modulates the aromatic ring's electron density and can introduce unique intermolecular interactions, such as orthogonal multipolar C-F···C=O interactions, which can stabilize peptide secondary structures. A summary of its key physicochemical data is presented below. It is important to note that while some properties are well-documented, others are estimated based on closely related analogs due to a lack of direct experimental data in publicly available literature.

| Property | Value | Source / Basis |

| Molecular Formula | C₉H₉F₂NO₂ | Synblock[1] |

| Molecular Weight | 201.17 g/mol | Synblock[1] |

| CAS Number | 266360-59-2 | Synblock[1] |

| Appearance | White to off-white crystalline solid | (Expected) |

| Melting Point | ~255 - 275 °C (decomposes) | (Estimated based on related isomers)[2][3] |

| Boiling Point | Decomposes before boiling | (Expected for amino acids)[3][4][5] |

| pKa (Carboxylic Acid) | ~1.8 - 2.1 (estimated) | Based on Phenylalanine[3][6] |

| pKa (Amine) | ~8.9 - 9.1 (estimated) | Based on Phenylalanine[3][6] |

| logP (octanol/water) | ~ -1.2 to -1.8 (computed) | (Estimated based on related isomers)[3][7] |

| Solubility | Slightly soluble in water; soluble in DMSO, methanol | (Inferred from related compounds)[3][8] |

Note on pKa Estimation: The electron-withdrawing fluorine atoms are expected to increase the acidity of both the carboxylic acid and the ammonium group, resulting in slightly lower pKa values compared to the parent D-phenylalanine.

Molecular Structure

The spatial arrangement of atoms in this compound is fundamental to its function and interactions.

Caption: Molecular structure of this compound.

Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of fluorinated compounds. The presence of the spin-1/2 ¹⁹F nucleus provides an additional, highly sensitive spectroscopic window.

-

¹H NMR: The proton spectrum will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. The aromatic protons will appear as complex multiplets. The α- and β-protons will also show couplings to the adjacent fluorine atoms on the ring.

-

¹³C NMR: The carbon signals of the aromatic ring will be split due to one-bond and two-bond C-F couplings (¹JCF and ²JCF), which are typically large. The signals for C2 and C3 will show the largest couplings.[9][10]

-

¹⁹F NMR: This is a key characterization technique. It provides a background-free spectrum where the chemical shifts are highly sensitive to the local electronic environment.[11] For this compound, two distinct resonances are expected for the fluorine atoms at the C2 and C3 positions, coupled to each other and to neighboring protons. The ¹⁹F chemical shift is a powerful probe for studying conformational changes and binding events when this amino acid is incorporated into peptides or proteins.[12][13]

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) can be used. The molecular ion peak (M⁺ or [M+H]⁺) should be readily observable at m/z 201.17. Expected Fragmentation Pattern: A characteristic fragmentation pathway for amino acids is the loss of the carboxyl group (-COOH, 45 Da), leading to a significant fragment at m/z ~156. Further fragmentation of the aromatic ring and side chain would follow.[14][15][16][17]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of this compound. A C18 column with a mobile phase gradient of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, provides excellent resolution. Chiral HPLC methods can be employed to resolve D- and L-enantiomers.

Experimental Protocols

Synthesis: Modified Erlenmeyer-Plöchl Synthesis

A common and robust method for synthesizing fluorinated phenylalanine analogs is the Erlenmeyer-Plöchl synthesis.[18][19] This involves the condensation of a substituted benzaldehyde with an N-acylglycine to form an azalactone, followed by reduction and hydrolysis.

Caption: General workflow for the synthesis of 2,3-Difluoro-DL-phenylalanine.

Step-by-Step Methodology:

-

Azalactone Formation: In a round-bottom flask, combine 2,3-difluorobenzaldehyde (1 eq.), N-acetylglycine (1 eq.), and anhydrous sodium acetate (1 eq.). Add acetic anhydride (3 eq.). Heat the mixture to 100-110 °C for 2-4 hours with constant stirring. Monitor the reaction by TLC.

-

Precipitation: Cool the reaction mixture to room temperature. Slowly add cold ethanol to precipitate the intermediate azalactone. Filter the solid and wash with cold ethanol and water.

-

Reduction & Hydrolysis: The azalactone is reduced (e.g., using Red-Al or catalytic hydrogenation) and then hydrolyzed under acidic or basic conditions to yield the racemic mixture of 2,3-Difluoro-DL-phenylalanine.

-

Purification: The crude product is purified by recrystallization from an aqueous ethanol solution to yield the final product.

Characterization: HPLC Purity Assessment

Objective: To determine the chemical purity of the synthesized this compound.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Sample: ~1 mg/mL of the compound dissolved in a 50:50 mixture of Mobile Phase A and B.

Procedure:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject 10 µL of the sample.

-

Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Maintain 95% Mobile Phase B for 5 minutes.

-

Return to initial conditions and re-equilibrate for 5 minutes.

-

Monitor the elution profile at 214 nm and 254 nm.

-

Calculate purity based on the relative peak area of the main product.

Applications in Research and Drug Development

The unique physicochemical properties of this compound make it a valuable tool for scientists in several key areas:

-

¹⁹F NMR Probe for Structural Biology: When incorporated into a peptide or protein, the fluorine atoms serve as sensitive reporters for their local environment. Changes in the ¹⁹F NMR chemical shift can provide detailed information on protein folding, conformational changes, and the binding of ligands or other proteins without the need for larger, more disruptive labels.[12]

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can significantly increase the in vivo half-life of a peptide-based drug.

-

Modulating Receptor Binding and Potency: The electron-withdrawing nature of the fluorine atoms alters the electronic properties of the phenyl ring. This can change the way the amino acid side chain interacts with its binding pocket in a receptor or enzyme, potentially leading to enhanced binding affinity and biological activity.

-

Enzyme Inhibitors: As an unnatural amino acid, it can be incorporated into peptide mimics to create potent and selective enzyme inhibitors. Its unique structure can disrupt the normal catalytic mechanism of the target enzyme.

Conclusion

This compound is more than just a modified amino acid; it is a precision tool for the modern researcher. Its distinct physicochemical properties, driven by the strategic placement of two fluorine atoms, provide a powerful means to enhance the stability of therapeutic peptides, probe complex biological interactions through ¹⁹F NMR, and design novel enzyme inhibitors. Understanding the fundamental characteristics and experimental protocols detailed in this guide is the first step for scientists and drug developers looking to leverage the full potential of fluorination in their research endeavors.

References

- 1. CAS 266360-59-2 | this compound - Synblock [synblock.com]

- 2. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-FLUORO-D,L-PHENYLALANINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Difluoro-d-phenylalanine | C9H9F2NO2 | CID 716298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]

- 9. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 14. osti.gov [osti.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. benchchem.com [benchchem.com]

- 19. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Role of Fluorine in Modern Drug Design

An In-Depth Technical Guide to 2,3-Difluoro-D-Phenylalanine

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of drug design and optimization.[1] Fluorinated amino acids, a specialized class of building blocks, are instrumental in this pursuit, offering a means to fine-tune the physicochemical and biological properties of peptides and small-molecule drugs.[2] Among these, this compound stands out as a non-canonical amino acid of significant interest. Its unique substitution pattern on the aromatic ring introduces profound electronic and conformational effects, which can be leveraged by researchers to enhance metabolic stability, modulate binding affinity, and improve the overall pharmacokinetic profile of therapeutic candidates.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of this compound, from its fundamental properties and structure to its synthesis, applications, and the mechanistic rationale behind its use in advanced therapeutic design.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the foundation of its application. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 266360-59-2 | [3][4] |

| Molecular Formula | C₉H₉F₂NO₂ | [3] |

| Molecular Weight | 201.17 g/mol | [3] |

| Synonyms | (2R)-2-Amino-3-(2,3-difluorophenyl)propanoic acid, H-D-Phe(2,3-F2)-OH | [3] |

| Purity | Typically ≥98% | [3] |

| Appearance | White to off-white powder (typical) | [5] |

| Storage | Store in a dry, sealed place | [3] |

Chemical Structure and Stereochemical Significance

The structure of this compound is defined by a phenylalanine backbone with two fluorine atoms substituted at the ortho and meta positions of the phenyl ring. The "D" designation refers to the stereochemistry at the alpha-carbon (α-carbon), which is crucial for its function in drug design.

Stereochemistry (The 'D' Configuration): Natural proteins are constructed exclusively from L-amino acids.[6][] The incorporation of a D-amino acid, such as this compound, into a peptide therapeutic is a deliberate strategy to confer resistance to enzymatic degradation.[6] Proteases, the enzymes that break down proteins, are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids. This significantly increases the in vivo half-life of the peptide drug.

Fluorine Substitution: The two fluorine atoms exert a powerful influence on the molecule's properties:

-

Electronic Effects: Fluorine is the most electronegative element, and its presence withdraws electron density from the aromatic ring. This alters the ring's quadrupole moment and can change its interaction with biological targets, such as moving from a favorable π-π stacking interaction to a potentially repulsive one, or enabling new polar interactions.

-

Conformational Constraint: The steric bulk of the fluorine atoms can restrict the rotation of the phenyl ring, locking the side chain into a more defined conformation. This pre-organization can lead to higher binding affinity by reducing the entropic penalty upon binding to a receptor.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine substitution can block sites of metabolic oxidation by Cytochrome P450 enzymes, a common pathway for drug degradation, thereby enhancing the molecule's stability and bioavailability.[2]

General Synthesis Pathway: The Erlenmeyer-Plöchl Reaction

While various synthetic routes exist, a foundational and illustrative method for producing fluorinated phenylalanine analogs is the Erlenmeyer-Plöchl synthesis.[8] This pathway involves the condensation of a substituted benzaldehyde with an N-acylglycine to form an azalactone, which is subsequently hydrolyzed to yield the target amino acid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions (Step 1): The initial condensation reaction relies on acetic anhydride to act as both a solvent and a dehydrating agent. The presence of water would lead to premature hydrolysis of the anhydride and the azalactone intermediate, drastically reducing the yield.[8]

-

Hydrolysis (Step 2): The stable azalactone ring must be opened to yield the amino acid. This is typically achieved under harsh conditions, such as refluxing with a strong acid or base, which provides the necessary energy to break the ester and amide bonds within the five-membered ring.[8]

-

Chiral Resolution (Step 4): The Erlenmeyer-Plöchl synthesis produces a racemic mixture (a 50:50 mix of D- and L-enantiomers). To isolate the desired D-isomer, a chiral resolution step is required. This is often accomplished via enzymatic methods or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Applications in Drug Development and Medicinal Chemistry

The incorporation of this compound is a strategic decision aimed at overcoming common challenges in drug development. Its utility stems from the predictable yet powerful effects of its unique structure.

Key Applications:

-

Enhancing Peptide Stability: As previously discussed, the D-configuration provides robust protection against proteolytic degradation, a primary hurdle for peptide-based drugs.

-

Modulating Receptor Selectivity: The altered electronics and conformation of the difluorinated phenyl ring can change how a peptide interacts with its target receptor. This can be used to engineer selectivity, for instance, by strengthening binding to a desired receptor subtype while weakening interactions with off-target receptors, thereby reducing side effects.

-

Probing Protein-Ligand Interactions: Researchers use fluorinated amino acids as probes in ¹⁹F NMR spectroscopy.[2] Since fluorine is not naturally present in biological systems, the ¹⁹F NMR signal is background-free. Incorporating this compound allows scientists to monitor changes in the local environment of the amino acid upon binding to a protein, providing valuable insights into protein structure and dynamics.[2]

-

Improving CNS Penetration: While not universally applicable, modifying a drug's lipophilicity by adding fluorine can sometimes enhance its ability to cross the blood-brain barrier, a critical step for developing treatments for neurological disorders.

Experimental Protocol: Incorporation into a Peptide via SPPS

The following is a generalized, self-validating protocol for the incorporation of Fmoc-D-Phe(2,3-F2)-OH (the standard protected form for solid-phase peptide synthesis) into a growing peptide chain.

Objective: To incorporate this compound at a specific position in a target peptide sequence using automated Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-D-Phe(2,3-F2)-OH)

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Methodology:

-

Resin Preparation:

-

Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

-

Validation: Swelling is visually confirmed by an increase in resin bed volume.

-

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF (5x).

-

Couple the first C-terminal Fmoc-protected amino acid using HBTU/DIPEA in DMF for 1-2 hours.

-

Validation: Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), recouple for another hour.

-

-

Chain Elongation (Iterative Cycle):

-

Step 3a (Deprotection): Remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).

-

Step 3b (Washing): Wash the resin with DMF (5x) to remove residual piperidine.

-

Step 3c (Coupling):

-

Pre-activate the next amino acid (e.g., Fmoc-D-Phe(2,3-F2)-OH) by dissolving it with HBTU and DIPEA in DMF for 2 minutes.

-

Add the activation mixture to the resin. Allow to react for 1-2 hours.

-

-

Step 3d (Validation & Washing): Perform a Kaiser test to confirm complete coupling. Wash with DMF (3x).

-

Repeat the cycle for each amino acid in the sequence.

-

-

Final Deprotection:

-

Once the sequence is complete, perform a final Fmoc deprotection as described in Step 3a.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM (dichloromethane) and dry under vacuum.

-

Add the cleavage cocktail to the resin and allow it to react for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Validation: The cleavage efficiency is determined post-purification by comparing the actual yield to the theoretical yield based on initial resin loading.

-

-

Purification and Analysis:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase HPLC.

-

Confirm the identity and purity of the final product using LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Validation: A single major peak in the HPLC chromatogram and a mass spectrum matching the calculated molecular weight (201.17 Da for the this compound residue plus the rest of the peptide) confirms a successful synthesis.

-

Conclusion

This compound is more than just another amino acid analog; it is a sophisticated tool for molecular engineering. Its value lies in the predictable and potent effects imparted by its unique stereochemistry and fluorine substitution pattern. By providing resistance to enzymatic degradation, modulating electronic interactions, and offering a means to probe biological systems, it empowers scientists to design more stable, selective, and effective therapeutic agents. As the demand for advanced biologics and targeted small molecules grows, the role of strategically designed building blocks like this compound will undoubtedly continue to expand, pushing the boundaries of modern drug discovery.

References

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 266360-59-2 | this compound - Synblock [synblock.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. p-Fluoro-DL-phenylalanine 51-65-0 [sigmaaldrich.com]

- 6. Phenylalanine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 2,3-Difluoro-D-Phenylalanine for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acid scaffolds represents a cornerstone of modern medicinal chemistry, offering a pathway to modulate physicochemical and pharmacological properties. 2,3-Difluoro-D-phenylalanine, a non-canonical amino acid, is of increasing interest for the development of novel peptides and small molecule therapeutics with enhanced metabolic stability and binding affinities. A critical, yet often overlooked, parameter in the early stages of drug development is the compound's solubility across a range of common laboratory solvents. This guide provides a comprehensive overview of the anticipated solubility profile of this compound, grounded in the physicochemical principles of fluorination. In the absence of extensive empirical data in the public domain, this document furnishes researchers with a robust framework for predicting solubility and provides detailed, field-proven experimental protocols for its thermodynamic determination.

Introduction: The Impact of Vicinal Fluorination on Phenylalanine's Physicochemical Profile

Phenylalanine, an aromatic amino acid, serves as a versatile building block in numerous biological and synthetic molecules. The introduction of fluorine atoms onto the phenyl ring can dramatically alter its properties.[1][2] Fluorine's high electronegativity and minimal steric footprint—second only to hydrogen—allow for isosteric replacement that can profoundly influence a molecule's acidity, basicity, hydrophobicity, and conformation.[1][2]

The 2,3-difluoro substitution pattern on the D-phenylalanine core is particularly noteworthy. The vicinal fluorine atoms create a unique electronic environment on the aromatic ring. This difluorination is expected to increase the lipophilicity of the molecule compared to its non-fluorinated counterpart.[3] The strong carbon-fluorine bond also enhances metabolic stability by making the compound more resistant to enzymatic degradation.[3] These alterations collectively influence the intermolecular forces that govern solubility. An understanding of these principles is paramount for designing experiments, formulating drug candidates, and interpreting biological data.

Predicted Solubility Profile of this compound

As a zwitterionic compound, the solubility of this compound is expected to be significantly influenced by pH. Its solubility will be at its minimum at the isoelectric point (pI) and will increase in both acidic and basic conditions due to the formation of the cationic (protonated amine) and anionic (deprotonated carboxylic acid) species, respectively.

Table 1: Predicted Qualitative and Estimated Quantitative Solubility of this compound in Common Laboratory Solvents at Ambient Temperature (20-25°C)

| Solvent Category | Solvent | Predicted Qualitative Solubility | Estimated Quantitative Solubility Range | Rationale for Prediction |

| Polar Protic | Water | Sparingly Soluble | 0.5 - 5 g/L | Increased hydrophobicity due to difluorination is expected to reduce solubility compared to D-phenylalanine (~27 g/L).[4] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Sparingly Soluble | 0.5 - 5 g/L | Similar to water, with buffering capacity maintaining a pH likely near the pI. | |

| Methanol (MeOH) | Soluble | 5 - 20 g/L | The alkyl nature of methanol and its ability to hydrogen bond suggests moderate to good solubility. | |

| Ethanol (EtOH) | Moderately Soluble | 1 - 10 g/L | Increased alkyl character compared to methanol may slightly reduce solubility for the polar amino acid functionality. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 50 g/L | Excellent solvent for a wide range of organic molecules, including amino acids. |

| N,N-Dimethylformamide (DMF) | Freely Soluble | > 50 g/L | Similar to DMSO, a highly polar aprotic solvent capable of solvating both polar and non-polar moieties. | |

| Acetonitrile (ACN) | Moderately Soluble | 1 - 10 g/L | Less polar than DMSO and DMF, but should still offer moderate solubility. | |

| Tetrahydrofuran (THF) | Slightly Soluble | 0.1 - 1 g/L | Lower polarity and reduced hydrogen bonding capability will likely limit solubility. | |

| Non-Polar | Dichloromethane (DCM) | Slightly to Sparingly Soluble | 0.1 - 2 g/L | The increased lipophilicity from the difluorophenyl ring should allow for some solubility. |

| Chloroform | Slightly to Sparingly Soluble | 0.1 - 2 g/L | Similar to DCM. | |

| Ethyl Acetate | Slightly Soluble | 0.1 - 1 g/L | Moderate polarity may offer some limited solubility. | |

| Toluene | Very Slightly Soluble to Insoluble | < 0.1 g/L | The high polarity of the amino acid headgroup will likely make it insoluble in aromatic hydrocarbons. | |

| Hexanes | Insoluble | < 0.01 g/L | The zwitterionic nature of the amino acid will render it insoluble in non-polar alkanes. |

Experimental Determination of Thermodynamic Solubility

Given the predictive nature of the data in Table 1, empirical determination of the thermodynamic (or equilibrium) solubility is crucial for any research or development program. The following protocols are designed to provide accurate and reproducible results.

The Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining equilibrium solubility.[3] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Diagram 1: Workflow for the Shake-Flask Thermodynamic Solubility Assay

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains after equilibration) to a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C) for 24 to 48 hours. The extended incubation time is to ensure that the system reaches thermodynamic equilibrium.[5]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by collection of the supernatant or by filtration through a syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Prepare a standard curve of known concentrations of this compound in the same solvent. Analyze the saturated solution and the standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][2]

-

Calculation: Determine the concentration of the saturated solution from the standard curve. This concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Determining pH-Dependent Solubility

The solubility of zwitterionic compounds like this compound is highly dependent on pH.[6] A pH-solubility profile is essential for understanding its behavior in biological systems and for formulation development.

Diagram 2: Logic for pH-Dependent Solubility of an Amino Acid

Caption: Relationship between pH, ionic species, and solubility of amino acids.

Step-by-Step Protocol:

-

Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

-

Solubility Determination: Perform the shake-flask method as described in section 3.1 for each buffer.

-

pH Measurement: After equilibration, measure the final pH of each saturated solution, as it may differ slightly from the initial buffer pH.

-

Data Plotting: Plot the determined solubility (on a logarithmic scale) against the final measured pH. This will generate a pH-solubility profile, which typically shows a "U" shape with the minimum solubility at the isoelectric point.

Conclusion and Future Directions

While a definitive, quantitative solubility profile for this compound requires empirical determination, the principles of physical organic chemistry provide a strong basis for prediction. The difluorination of the phenyl ring is expected to enhance its lipophilicity, thereby increasing its solubility in less polar organic solvents and decreasing its aqueous solubility compared to the parent D-phenylalanine. Researchers and drug developers are strongly encouraged to utilize the detailed protocols within this guide to establish a robust, in-house dataset for this promising non-canonical amino acid. Such data will be invaluable for accelerating the translation of basic research into tangible therapeutic applications.

References

- 1. evotec.com [evotec.com]

- 2. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 3. enamine.net [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

Unlocking New Frontiers in Biochemistry: A Technical Guide to the Theoretical Applications of 2,3-Difluoro-D-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids into peptides and proteins represents a paradigm shift in biochemical research and therapeutic development. Among these, 2,3-Difluoro-D-phenylalanine stands out as a molecule of significant theoretical interest. This technical guide delves into the core physicochemical properties of this compound and explores its potential applications in enhancing peptide stability, designing novel enzyme inhibitors, and serving as a sophisticated probe for NMR-based structural and functional studies. By combining the unique attributes of a D-amino acid configuration with the subtle yet powerful effects of aromatic fluorination, this compound offers a versatile tool for addressing some of the most pressing challenges in biochemistry and drug discovery. This document serves as a foundational resource for researchers seeking to harness the untapped potential of this intriguing synthetic amino acid.

Introduction: The Rationale for Fluorinated D-Amino Acids

Nature's reliance on L-amino acids for protein synthesis has left a vast, unexplored landscape of chemical diversity in the form of their D-enantiomers. The incorporation of D-amino acids into peptide chains is a well-established strategy to confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][2][3][4] This enhanced proteolytic stability is a critical attribute for the development of peptide-based therapeutics with improved in vivo half-lives.[5]

Concurrently, the introduction of fluorine into amino acid side chains has emerged as a powerful tool in medicinal chemistry. The high electronegativity and small size of the fluorine atom can induce significant changes in the electronic properties, hydrophobicity, and conformation of the amino acid without introducing significant steric bulk. These modifications can, in turn, influence the binding affinity of a peptide for its target and enhance its metabolic stability.[6]

This compound, a synthetic amino acid, uniquely combines these two powerful strategies. This guide will explore the theoretical underpinnings of its application in key areas of biochemistry.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for predicting its behavior in biological systems and for its rational incorporation into novel molecular designs.

| Property | Value | Source |

| CAS Number | 266360-59-2 | [7] |

| Molecular Formula | C₉H₉F₂NO₂ | [7] |

| Molecular Weight | 201.17 g/mol | [7] |

| Synonyms | (2R)-2-Amino-3-(2,3-difluorophenyl)propanoic acid, H-D-phe(2,3-F2)-oh | [7] |

| Predicted pKa (Carboxylic Acid) | ~1.8-2.2 (estimated) | [8] |

| Predicted pKa (Amine) | ~9.1-9.2 (estimated) | [8] |

| Predicted logP (octanol/water) | -1.2 to -1.8 (computed for similar isomers) | [8][9] |

The presence of two fluorine atoms on the phenyl ring is expected to increase the hydrophobicity of the side chain compared to phenylalanine and introduce a dipole moment, potentially influencing intramolecular and intermolecular interactions.

Theoretical Application I: Engineering Proteolytically Resistant Peptides

A primary and highly predictable application of this compound is in the design of peptides with enhanced stability against enzymatic degradation.

The "D-Amino Acid" Advantage

Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity for L-amino acids. By incorporating a D-amino acid like this compound, the peptide backbone becomes a poor substrate for these enzymes.[2][3][4] This steric hindrance drastically reduces the rate of proteolysis, thereby increasing the peptide's half-life in biological fluids.[1]

Experimental Protocol: Assessing Proteolytic Stability

A standard in vitro assay to validate the enhanced stability of a peptide containing this compound would involve the following steps:

-

Peptide Synthesis: Synthesize two versions of the target peptide: one with the native L-amino acid and another with this compound at a specific position using solid-phase peptide synthesis (SPPS).

-

Incubation with Protease: Incubate both peptides in a buffered solution containing a relevant protease (e.g., trypsin, chymotrypsin, or serum proteases).

-

Time-Course Analysis: At various time points, withdraw aliquots from the reaction mixture.

-

Quenching: Stop the enzymatic reaction in the aliquots, typically by adding an acid (e.g., trifluoroacetic acid).

-

LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.

-

Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life of each peptide.

The expected outcome is a significantly longer half-life for the peptide containing this compound compared to its all-L-counterpart.

Theoretical Application II: Design of Novel Enzyme Inhibitors

The unique electronic and steric properties of this compound make it an attractive candidate for the design of enzyme inhibitors.

Mechanism of Inhibition

Fluorinated amino acids can act as enzyme inhibitors through several mechanisms:

-

Mimicking the Transition State: The altered electronics of the fluorinated phenyl ring can mimic the transition state of a substrate, leading to tight binding to the enzyme's active site.

-

Altering Substrate Conformation: When incorporated into a peptide substrate, this compound can induce a non-productive binding conformation, preventing catalysis.

-

Irreversible Inhibition: In some cases, the fluorinated group can participate in a reaction with an active site residue, leading to irreversible enzyme inactivation.[10]

The D-configuration can further enhance inhibitory activity by promoting a specific, stable conformation that fits snugly into the active site while being resistant to cleavage.[10]

Theoretical Application III: A Unique Probe for ¹⁹F NMR Spectroscopy

The presence of fluorine provides a powerful spectroscopic handle for studying peptide and protein structure and dynamics.

The Power of ¹⁹F NMR

¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR spectroscopy. Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free window into the local environment of the fluorinated amino acid.[11] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its immediate surroundings, providing information on:

-

Conformational changes in the peptide or protein.

-

Binding events with other molecules.

-

The polarity of the local environment.

The two distinct fluorine atoms in this compound would provide two reporter signals, potentially offering more detailed structural information.

Experimental Workflow: Probing Protein-Ligand Interactions

-

Protein Expression/Synthesis: Prepare the protein of interest containing this compound at a specific site. This can be achieved through solid-phase peptide synthesis for smaller proteins or by using advanced protein expression systems for larger ones.

-

¹⁹F NMR Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum of the fluorinated protein in its free state.

-

Titration with Ligand: Gradually add the binding partner (ligand) to the protein sample.

-

Spectral Monitoring: Acquire a series of ¹⁹F NMR spectra at different ligand concentrations.

-

Data Analysis: Analyze the changes in the ¹⁹F chemical shifts and line widths. A significant change in the spectrum upon ligand addition is indicative of a binding event and can be used to determine the binding affinity (Kd).

Synthesis and Incorporation

While this compound is a commercially available building block, understanding its synthesis and incorporation is crucial for its practical application.[7]

Synthesis

The synthesis of fluorinated phenylalanines can be achieved through various organic chemistry routes, often starting from a corresponding fluorinated benzaldehyde.[12] For chiral synthesis of the D-enantiomer, methods involving enzymatic resolution or asymmetric synthesis are employed.[13]

Incorporation into Peptides

This compound can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols with appropriate protecting groups (e.g., Fmoc or Boc).[5]

Future Outlook and Conclusion

While the direct experimental application of this compound in published literature is currently limited, its theoretical potential is vast and well-grounded in the established principles of D-amino acid and fluoro-amino acid chemistry.[6] This guide has outlined three major areas of application: enhancing peptide stability, designing novel enzyme inhibitors, and serving as a precise probe for NMR spectroscopy.

As the demand for more robust and sophisticated biochemical tools and therapeutics grows, this compound represents an exciting and largely untapped resource. Future research in this area will likely focus on the practical validation of these theoretical applications, potentially leading to the development of next-generation peptide drugs with improved pharmacokinetic profiles and novel enzyme inhibitors for a range of therapeutic targets. The continued exploration of such unique chemical entities will undoubtedly push the boundaries of what is possible in biochemistry and drug discovery.

References

- 1. lifetein.com [lifetein.com]

- 2. benchchem.com [benchchem.com]

- 3. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 6. benchchem.com [benchchem.com]

- 7. CAS 266360-59-2 | this compound - Synblock [synblock.com]

- 8. benchchem.com [benchchem.com]

- 9. 3,4-Difluoro-d-phenylalanine | C9H9F2NO2 | CID 716298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Effects of 2,3-Difluoro-D-Phenylalanine: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the potential biological effects of 2,3-Difluoro-D-phenylalanine, a synthetic amino acid with potential applications in drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals. It synthesizes current knowledge on fluorinated amino acids and D-amino acid metabolism to postulate the unique properties and biological activities of this specific compound, while also highlighting areas where further research is critically needed.

Introduction: The Rationale for Fluorination in Phenylalanine Analogs

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties.[1] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can significantly influence a drug's lipophilicity, metabolic stability, binding affinity, and pKa.[1] In the context of amino acids like phenylalanine, fluorination of the phenyl ring can lead to analogues with enhanced biological activity and improved drug-like properties.[1]

This guide focuses on this compound, a specific stereoisomer and regioisomer of fluorinated phenylalanine. The "D" configuration distinguishes it from the naturally occurring L-amino acids, making it a potential substrate or inhibitor for enzymes that specifically recognize D-amino acids. The 2,3-difluoro substitution pattern on the phenyl ring is expected to confer unique electronic and conformational properties compared to other fluorinated phenylalanines.

Chemical and Physical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 266360-59-2 | [2] |

| Molecular Formula | C9H9F2NO2 | [2] |

| Molecular Weight | 201.17 g/mol | [2] |

| Synonyms | (2R)-2-Amino-3-(2,3-difluorophenyl)propanoic acid; D-2,3-difluorophenylalanine | [2] |

Postulated Biological Interactions and Effects

While direct experimental data on the biological effects of this compound is limited, we can extrapolate potential interactions based on the known activities of similar compounds.

Interaction with D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, playing a crucial role in their metabolism and detoxification.[3][4] Given that this compound is a D-amino acid, its interaction with DAAO is a primary area of interest.

Potential Scenarios:

-

Substrate for DAAO: this compound could be a substrate for DAAO, leading to its degradation. The rate of this degradation would depend on the affinity of the enzyme for this particular fluorinated analog. The fluorination pattern at the 2 and 3 positions of the phenyl ring could influence its binding to the active site of DAAO.

-

Inhibitor of DAAO: Alternatively, this compound could act as an inhibitor of DAAO.[5] Inhibition of DAAO can lead to an increase in the levels of other D-amino acids, such as D-serine, which is a co-agonist of the NMDA receptor in the brain.[6] By inhibiting DAAO, this compound could indirectly modulate glutamatergic neurotransmission, a pathway implicated in various neurological and psychiatric disorders.[3]

Experimental Workflow to Determine DAAO Interaction:

Potential as an Enzyme Inhibitor Beyond DAAO

Fluorinated amino acids have been explored as inhibitors of various enzymes.[1] The unique steric and electronic properties conferred by the difluoro substitution could make this compound an inhibitor of other enzymes that recognize phenylalanine or similar aromatic amino acids. For instance, dipeptides containing a sterically constrained phenylalanine analog, (E)-2,3-methanophenylalanine, have been shown to inhibit chymotrypsin.[7]

Proposed Experimental Protocol for Enzyme Inhibition Screening:

-

Target Selection: Identify enzymes for which phenylalanine or its analogs are known substrates or inhibitors (e.g., phenylalanine hydroxylase, aromatic amino acid decarboxylase, proteases).

-

Primary Screening: Perform single-concentration inhibition assays to identify potential hits.

-

Dose-Response Analysis: For active compounds, conduct dose-response studies to determine the IC50 value.

-

Mechanism of Inhibition Studies: Utilize kinetic assays to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Potential Neuroprotective Effects

Some halogenated derivatives of phenylalanine have demonstrated neuroprotective properties.[8] For example, 3,5-dibromo-L-phenylalanine has been shown to modulate glutamatergic transmission by activating NMDA receptors, depressing presynaptic glutamate release, and blocking AMPA/kainate receptors.[9] While this is an L-isomer with a different halogenation pattern, it highlights the potential for halogenated phenylalanines to interact with key neurological targets.

Hypothesized Neuroprotective Mechanisms of this compound:

-

Modulation of Glutamate Receptors: Similar to other halogenated phenylalanines, the 2,3-difluoro derivative could potentially interact with glutamate receptors, although the specific effects (agonist, antagonist, or modulator) would need to be experimentally determined.

-

Indirect Neuromodulation via DAAO Inhibition: As discussed earlier, if this compound inhibits DAAO, the resulting increase in D-serine levels could enhance NMDA receptor function, a mechanism with potential therapeutic implications in conditions associated with NMDA receptor hypofunction.[5]

Experimental Workflow for Assessing Neuroprotective Potential:

Pharmacokinetics and Toxicity: Critical Considerations

The pharmacokinetic profile and potential toxicity of this compound are crucial for its development as a therapeutic agent.

Pharmacokinetics

Studies on the nasal absorption of D-phenylalanine in rats have shown slow and incomplete absorption compared to L-phenylalanine, suggesting stereospecificity of the large neutral amino acid (LNAA) carrier.[10] It is likely that this compound would also exhibit distinct absorption, distribution, metabolism, and excretion (ADME) properties compared to its L-isomer. The difluoro substitution may also impact its ability to cross the blood-brain barrier.

Toxicity

While L-phenylalanine is an essential amino acid, high concentrations can be toxic, particularly in individuals with phenylketonuria (PKU).[11] Toxicity studies in rats have established a no-observed-adverse-effect level (NOAEL) for L-phenylalanine.[12] It is imperative to conduct thorough toxicity studies for this compound to determine its safety profile.

Proposed Toxicity Assessment:

-

In vitro cytotoxicity assays: Using various cell lines to determine the concentration at which the compound becomes toxic.

-

Genotoxicity assays: To assess the potential for DNA damage.

-

In vivo acute and repeated-dose toxicity studies: In animal models to identify potential target organs and establish a NOAEL.[13]

Synthesis and Future Directions

The synthesis of fluorinated phenylalanines can be achieved through various chemical methods.[1] The development of efficient and stereoselective synthetic routes for this compound is essential for its further investigation.[14]

Future Research Should Focus On:

-

Direct Biological Evaluation: Conducting the proposed experimental workflows to elucidate the specific biological effects of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing other regioisomers of difluoro-D-phenylalanine to understand how the position of the fluorine atoms influences biological activity.

-

Target Identification: If significant biological activity is observed, further studies will be needed to identify the specific molecular targets of this compound.

Conclusion

This compound represents a promising yet underexplored molecule in the field of medicinal chemistry. Based on the known properties of fluorinated amino acids and D-amino acids, it has the potential to interact with key enzymes like DAAO and modulate neurological pathways. However, a significant lack of direct experimental data necessitates a systematic and thorough investigation of its biological effects, pharmacokinetic profile, and safety. This guide provides a foundational framework and a roadmap for researchers to unlock the potential of this unique synthetic amino acid.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 266360-59-2 | this compound - Synblock [synblock.com]

- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of short- and long-term exposition to high phenylalanine blood levels on oxidative damage in phenylketonuric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Repeat-dose animal toxicity studies and genotoxicity study with deactivated alkaline serine protease (DASP), a protein low in phenylalanine (PHE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

Fluorinated D-Amino Acids: From Serendipitous Discovery to a New Frontier in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and the use of non-canonical D-amino acids is a well-established strategy for enhancing peptide stability. The convergence of these two fields—resulting in fluorinated D-amino acids—has created a class of building blocks with unparalleled potential for modulating the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. This guide provides a comprehensive overview of the discovery, history, synthesis, and application of fluorinated D-amino acids. We delve into the nuanced causality behind synthetic choices, from asymmetric chemical methods to enzymatic resolutions, and explore the profound impact of these unique residues on proteolytic stability and molecular conformation. This document serves as a technical resource, offering field-proven insights and detailed methodologies for professionals engaged in the advanced design of next-generation therapeutics.

Part 1: The Genesis of a Unique Chemical Entity: Discovery and Early Developments

The "Unnatural" Enantiomers: A Brief History of D-Amino Acids

For much of biochemical history, life was considered to be homochiral, constructed exclusively from L-amino acids. The discovery of D-amino acids in natural sources was initially met with skepticism. Their presence was first reported in insects and mollusks in the 1950s.[1] It is now understood that D-amino acids are not merely "unnatural" curiosities but play significant physiological roles across different organisms.[2][3] In bacteria, they are essential components of the peptidoglycan cell wall, providing structural integrity.[1] In higher organisms, including mammals, free D-amino acids like D-serine and D-aspartate function as crucial neuromodulators in the central nervous system.[1] The discovery of enzyme-catalyzed post-translational isomerization of L- to D-amino acid residues within peptides, such as the opioid-like peptide dermorphin, challenged the central dogma of protein synthesis and opened the door to exploring the functional advantages of incorporating D-amino acids into bioactive peptides.[4]

The Dawn of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules has revolutionized drug design. The development of the first fluoride-containing drug, fludrocortisone, in the mid-1950s demonstrated that fluorine could dramatically improve the biological properties of parent compounds.[] With an atomic radius between that of hydrogen and oxygen, fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group without significantly increasing steric bulk.[6] However, its extreme electronegativity profoundly alters the electronic properties of a molecule. This can lead to enhanced metabolic stability, increased binding affinity through novel electrostatic interactions, and improved membrane permeability by modulating lipophilicity.[6][7] Today, over 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its strategic importance.[6][7]

The Convergence: Early Synthesis and Recognition of Fluorinated Amino Acids

The synthesis of fluorinated amino acids began as an extension of the broader field of organofluorine chemistry. Early methods were often harsh and lacked stereocontrol, producing racemic mixtures. The challenge lay in developing synthetic routes that could precisely control the stereochemistry at the α-carbon, a non-trivial task given the electronic influence of the nearby fluorine substituents.[] The development of stereoselective synthetic methodologies was a critical turning point.[6] One notable early approach involved the enzymatic resolution of a racemic mixture of N-Boc-3-fluoro-DL-alanine using papain, which selectively hydrolyzed the L-amino acid derivative, leaving the N-Boc-3-fluoro-D-alanine methyl ester.[8] Such pioneering work demonstrated the feasibility of accessing enantiopure fluorinated D-amino acids and set the stage for the more sophisticated chemical and biocatalytic methods used today.

Part 2: The Synthetic Challenge: Accessing Enantiopure Fluorinated D-Amino Acids

The generation of enantiomerically pure fluorinated D-amino acids is a significant synthetic challenge that has been addressed through two primary strategies: asymmetric chemical synthesis and (chemo)enzymatic methods. The choice of strategy is often dictated by the specific target molecule, desired scale, and available resources.

Asymmetric Chemical Synthesis

Chemical methods offer versatility and access to a wide range of structurally diverse fluorinated amino acids.

This classic approach involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product. For the synthesis of α-trifluoromethyl-α-amino acids, imines derived from trifluoropyruvates can be reacted with chiral auxiliaries, such as phenylglycinol, to achieve medium to high levels of stereocontrol in addition reactions.[2] This method is robust and often allows for the isolation of diastereomerically pure intermediates, which can then be converted to the final D-amino acid.

Modern synthetic chemistry increasingly relies on catalytic methods to generate chiral molecules efficiently. Chiral transition-metal complexes and organocatalysts have been successfully employed for the enantioselective synthesis of fluorinated amino acids. For instance, chiral Brønsted acids have shown impressive results in catalyzing Strecker reactions on imines derived from 3,3,3-trifluoropyruvic acid esters, providing access to enantioenriched α-trifluoromethyl-α-amino acids.[2] Similarly, chiral phase-transfer catalysts have been used for the asymmetric α-trifluoromethylthiolation of isoxazolidin-5-ones, which are precursors to β-amino acids.[9] The causality behind this approach lies in the formation of a transient, chiral catalyst-substrate complex that lowers the activation energy for the formation of one enantiomer over the other.

Caption: General workflow for catalytic asymmetric synthesis.

Enzymatic and Chemoenzymatic Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis.

Enzymatic kinetic resolution is a powerful technique that leverages the exquisite stereoselectivity of enzymes. A racemic mixture of a fluorinated amino acid derivative (e.g., an amide or ester) is treated with an enzyme, such as an amidase or a lipase, that selectively catalyzes the hydrolysis of one enantiomer (typically the L-form), leaving the desired D-enantiomer unreacted.[10][11] For example, amidase from Mycobacterium neoaurum has been used for the highly enantioselective resolution of racemic α-trifluoromethylalanine amide, yielding the corresponding (R)-acid with very high enantiomeric excess (E >200).[10] The unreacted D-amide can then be easily separated and hydrolyzed to the free D-amino acid.

Caption: Principle of enzymatic kinetic resolution of a racemic amide.

An even more elegant approach is the direct asymmetric synthesis of D-amino acids from prochiral precursors using engineered enzymes. D-amino acid aminotransferases (DAATs) can catalyze the transfer of an amino group from a donor molecule (like D-alanine) to a fluorinated α-keto acid, directly yielding the corresponding fluorinated D-amino acid with high enantiopurity.[2] This method avoids the need to synthesize and then resolve a racemic mixture, making it a more atom-economical process.

Comparative Summary of Synthetic Methods

| Method | Advantages | Disadvantages |

| Chiral Auxiliary | Robust and well-established; High diastereoselectivity often achievable; Scalable. | Requires stoichiometric amounts of the chiral auxiliary; Additional steps for attachment and cleavage of the auxiliary are needed. |

| Catalytic Asymmetric | High atom economy; Low catalyst loading; Potential for high enantioselectivity. | Catalyst development can be complex and expensive; Optimization of reaction conditions is often required. |

| Enzymatic Resolution | Exceptional enantioselectivity (E >200 is common)[10]; Mild reaction conditions (aqueous, room temp.); Environmentally benign. | Theoretical maximum yield is 50%; Requires preparation of the racemic starting material. |

| Asymmetric Biocatalysis | Potentially 100% theoretical yield; High enantioselectivity; Environmentally friendly. | Enzyme may have limited substrate scope; Requires identification or engineering of a suitable enzyme. |

Part 3: The Impact of Fluorinated D-Amino Acids on Peptide and Protein Properties

The incorporation of a fluorinated D-amino acid into a peptide chain is a powerful strategy to enhance its therapeutic potential. The unique combination of stereochemistry and the electronic properties of fluorine can profoundly influence proteolytic stability and biological activity.

Enhancing Proteolytic Stability

A major hurdle in the development of peptide drugs is their rapid degradation by proteases in the body.[6][12] The introduction of D-amino acids is a known strategy to increase resistance to proteolysis, as proteases are chiral catalysts that preferentially recognize L-amino acid residues. Combining this with fluorination can offer synergistic effects.

Fluorination can enhance protease resistance through several mechanisms. The strong electron-withdrawing nature of fluorine can alter the charge distribution of the peptide backbone, making the adjacent peptide bond less susceptible to enzymatic hydrolysis. Furthermore, the steric bulk of fluorine atoms, particularly in groups like trifluoromethyl (CF3), can physically hinder the approach of the protease to its cleavage site. Studies have shown that peptides containing fluorinated amino acids can exhibit moderately to significantly better stability against proteases like trypsin and chymotrypsin.[3][13][14] However, it's crucial to note that the effect is not always predictable and depends heavily on the specific enzyme, the position of the substitution relative to the cleavage site, and the degree of fluorination.[12][15]

| Peptide Series | Modification | Enzyme | Outcome | Reference |

| Buforin II Analogs | Incorporation of fluorinated leucines | Trypsin | Modest increases in protease resistance compared to parent peptide. | [3][13] |

| Magainin 2 Analogs | Incorporation of fluorinated phenylalanines | Trypsin | Increased resistance to hydrolytic cleavage. | [3][13] |

| Model Peptides | Fluorinated amino acids at P2, P1', or P2' | α-Chymotrypsin, Pepsin | Increased stability observed in only a few cases; effect is highly context-dependent. | [12][15] |

Modulating Conformation and Bioactivity

The substitution of an L-amino acid with a fluorinated D-amino acid can dramatically alter a peptide's three-dimensional structure, which in turn affects its interaction with biological targets.

The D-configuration inherently disrupts common secondary structures like α-helices and can induce β-turns. Fluorine adds another layer of conformational control through stereoelectronic effects. The gauche effect, an attraction between vicinal electronegative substituents (like fluorine) and electron-deficient C-H or C-C bonds, can favor specific rotamers of the amino acid side chain, thereby constraining the local peptide backbone.[16] This conformational rigidity can pre-organize a peptide into its bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.

Caption: A fluorinated D-amino acid can induce a specific turn conformation.

By enhancing proteolytic stability and locking the peptide into a bioactive conformation, the incorporation of fluorinated D-amino acids can lead to significantly improved biological activity and duration of action. For example, in the development of antimicrobial peptides, fluorination has been shown to retain or even increase bacteriostatic activity while simultaneously improving stability.[3][13] The increased lipophilicity imparted by fluorine can also enhance membrane interactions, which is critical for the mechanism of action of many antimicrobial and cell-penetrating peptides.[3][7]

Part 4: Experimental Protocols

Protocol: Enzymatic Kinetic Resolution of N-Acetyl-DL-Trifluoromethylalanine

This protocol is a representative example based on established methodologies for the enzymatic resolution of fluorinated amino acid derivatives.

-

Substrate Preparation: Prepare a 100 mM solution of N-Acetyl-DL-trifluoromethylalanine by dissolving the racemic mixture in a 50 mM phosphate buffer (pH 7.5).

-

Enzyme Solution: Prepare a solution of Acylase I from Aspergillus melleus (e.g., 10 mg/mL) in the same phosphate buffer.

-

Reaction Setup: In a temperature-controlled vessel at 37 °C, combine 10 mL of the substrate solution with 1 mL of the enzyme solution. Ensure gentle stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). The reaction can be quenched by adding an equal volume of 1 M HCl.

-

Analysis: Analyze the quenched aliquots by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining N-Acetyl-D-trifluoromethylalanine and the produced L-trifluoromethylalanine. The goal is to stop the reaction at ~50% conversion to maximize the yield and e.e. of the D-enantiomer.

-

Work-up and Isolation: Once the reaction reaches ~50% conversion, acidify the entire reaction mixture to pH 2 with 1 M HCl. Extract the mixture with ethyl acetate (3 x 20 mL). The organic layers will contain the unreacted N-Acetyl-D-trifluoromethylalanine. The aqueous layer will contain the L-trifluoromethylalanine product.

-

Purification and Deprotection: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting solid is the N-Acetyl-D-trifluoromethylalanine. This can be deprotected by heating under reflux in 6 M HCl for 4 hours. After cooling, the solution can be neutralized and the D-trifluoromethylalanine isolated by crystallization or ion-exchange chromatography.

Protocol: In Vitro Protease Stability Assay

This protocol describes a general method to assess the stability of a peptide containing a fluorinated D-amino acid.

-

Reagents:

-

Peptide stock solution (1 mg/mL in water or appropriate buffer).

-

Control peptide (non-fluorinated, L-amino acid version) stock solution (1 mg/mL).

-

Protease solution (e.g., Trypsin, 1 mg/mL in 1 mM HCl).

-

Reaction buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.0).

-

-

Reaction Setup: For each peptide, prepare a reaction mixture in a microcentrifuge tube:

-

90 µL of reaction buffer.

-

5 µL of peptide stock solution (final concentration ~50 µg/mL).

-

Pre-incubate at 37 °C for 5 minutes.

-

-

Initiating Digestion: Start the reaction by adding 5 µL of the protease solution (enzyme-to-substrate ratio of ~1:20 w/w). Mix gently.

-

Time-Course Sampling: At specified time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), withdraw a 10 µL aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic activity in the aliquot by adding it to 10 µL of 10% trifluoroacetic acid (TFA).

-

Analysis by RP-HPLC: Analyze each quenched time point by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Use a C18 column.

-

Employ a water/acetonitrile gradient with 0.1% TFA.

-

Monitor the absorbance at 214 nm or 280 nm.

-

-

Data Interpretation: Quantify the peak area of the intact (undigested) peptide at each time point. Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) for both the test peptide and the control peptide to determine the relative increase in stability.

Part 5: Future Perspectives and Conclusion

The field of fluorinated D-amino acids is poised for significant growth. Advances in synthetic methodology, particularly in asymmetric biocatalysis and late-stage fluorination, will make a wider array of these valuable building blocks more accessible.[17] As our understanding of the "fluorine code"—the subtle yet powerful effects of fluorine on molecular interactions—deepens, we will be able to design peptides with even greater precision. The application of these building blocks is expanding beyond traditional peptide therapeutics into areas like protein engineering, the development of PET imaging agents, and the creation of novel biomaterials.

References

- 1. D-Amino acid - Wikipedia [en.wikipedia.org]

- 2. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Enzymatic Synthesis of D-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of fluorinated amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. Stereoselective Syntheses of Fluorescent Non-Natural Aromatic Amino Acids Based on Asymmetric Michael Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino acid - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Advances in Enzymatic Synthesis of D-Amino Acids | Semantic Scholar [semanticscholar.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. macmillan.princeton.edu [macmillan.princeton.edu]

A Technical Guide to Non-Canonical Amino Acids in Protein Design: Expanding the Chemical Repertoire of Life

Abstract

The twenty canonical amino acids that constitute the building blocks of proteins offer a remarkable but finite chemical diversity. The ability to move beyond this natural set and incorporate non-canonical amino acids (ncAAs) with novel functionalities has revolutionized protein engineering and drug discovery. This guide provides a comprehensive technical overview of the principles, methodologies, and applications of genetic code expansion for the site-specific incorporation of ncAAs into proteins. We delve into the core machinery of orthogonal translation systems, explore various codon reassignment strategies, and detail the experimental workflows for their development and application. Furthermore, we highlight the transformative impact of ncAAs in creating next-generation protein therapeutics, advanced biocatalysts, and powerful tools for fundamental biological research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of ncAAs to engineer proteins with tailored properties and functions.

Introduction: Beyond the Canonical 20

The central dogma of molecular biology describes the flow of genetic information from DNA to RNA to protein. The near-universal genetic code dictates the translation of 61 sense codons into the 20 canonical amino acids (cAAs), while three stop codons signal the termination of protein synthesis.[1] This elegant system is the foundation of life as we know it, yet the chemical functionalities of the 20 cAAs are limited. Genetic code expansion (GCE) is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs)—amino acids with functionalities not found in the canonical set—into proteins in living organisms.[2][3] This breakthrough has expanded the chemical repertoire available for protein design, allowing for the introduction of a vast array of novel chemical groups, including bioorthogonal handles, fluorescent probes, photocrosslinkers, and post-translational modifications.[1][2][4]

The ability to precisely install these unique chemical moieties at specific sites within a protein opens up unprecedented opportunities for both basic research and therapeutic development.[5] Researchers can now probe protein structure and function with atomic-level precision, create proteins with enhanced stability and novel catalytic activities, and develop next-generation biotherapeutics with improved efficacy and safety profiles.[6][7][8]

The Core Machinery: Orthogonal Translation Systems

The central challenge in incorporating an ncAA into a protein is to assign a unique codon to the ncAA without disrupting the existing translational machinery of the host cell. This is achieved through the use of an orthogonal translation system (OTS) , which operates in parallel to the endogenous protein synthesis machinery but does not cross-react with it.[9][10] An OTS consists of two key components: an orthogonal aminoacyl-tRNA synthetase (o-aaRS) and its cognate orthogonal tRNA (o-tRNA) .[3][10]

-

Orthogonality is Key: The o-aaRS must specifically charge the o-tRNA with the desired ncAA and not with any of the 20 canonical amino acids. Conversely, the o-tRNA must not be recognized by any of the host's endogenous aaRSs.[9][10] This mutual orthogonality ensures the fidelity of ncAA incorporation.

The most commonly used OTSs are derived from archaeal sources, such as the tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii and the pyrrolysyl-tRNA synthetase/tRNA pair from Methanosarcina species, as they exhibit natural orthogonality in bacterial and eukaryotic hosts.[11]

Caption: The orthogonal translation system for ncAA incorporation.

Methods for Genetic Code Expansion

Several strategies have been developed to reassign codons for the incorporation of ncAAs. The choice of method depends on the desired application, the host organism, and the number of ncAAs to be incorporated.

Stop Codon Suppression